1-(1H-Purin-6-yl)ethanone
Overview
Description
1-(1H-Purin-6-yl)ethanone, also known as 6-Oxo-1,6-dihydropurin-2-one, is a purine derivative with a chemical formula of C6H6N4O. It is a key intermediate in the synthesis of various purine derivatives, such as nucleotides, nucleosides, and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 1-(1H-Purin-6-yl)ethanone is not fully understood. However, it is believed to act as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 1-(1H-Purin-6-yl)ethanone reduces the production of uric acid, which is a key factor in the development of gout and other related disorders.
Biochemical And Physiological Effects
1-(1H-Purin-6-yl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain associated with various disorders, such as gout and arthritis. Additionally, 1-(1H-Purin-6-yl)ethanone has been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
1-(1H-Purin-6-yl)ethanone has several advantages and limitations for lab experiments. One of its advantages is that it is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, one of its limitations is that it is highly reactive and can easily form adducts with other molecules, which can complicate its use in certain experiments. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 1-(1H-Purin-6-yl)ethanone. One direction is the synthesis of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various disorders, such as gout, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Scientific Research Applications
1-(1H-Purin-6-yl)ethanone has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a key intermediate in the synthesis of various purine derivatives, which are important components of DNA and RNA. It has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
properties
CAS RN |
188049-34-5 |
---|---|
Product Name |
1-(1H-Purin-6-yl)ethanone |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(7H-purin-6-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
QQYQCXTVSRSYGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
Canonical SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
synonyms |
Ethanone, 1-(1H-purin-6-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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